(2,5-Dimethoxy-4-(methoxymethyl)phenyl)methanol
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Overview
Description
(2,5-Dimethoxy-4-(methoxymethyl)phenyl)methanol is an organic compound with the molecular formula C11H16O4 and a molecular weight of 212.25 g/mol . It is characterized by the presence of methoxy groups at the 2 and 5 positions, and a methoxymethyl group at the 4 position on the phenyl ring, along with a methanol group. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxy-4-(methoxymethyl)phenyl)methanol typically involves the reaction of 2,5-dimethoxybenzaldehyde with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. This often involves the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxy-4-(methoxymethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,5-dimethoxy-4-(methoxymethyl)benzaldehyde or 2,5-dimethoxy-4-(methoxymethyl)benzoic acid.
Reduction: Formation of 2,5-dimethoxy-4-(methoxymethyl)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2,5-Dimethoxy-4-(methoxymethyl)phenyl)methanol is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxy-4-(methoxymethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The methoxy and methoxymethyl groups play a crucial role in its binding affinity and reactivity with enzymes and receptors. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethoxybenzyl alcohol
- 2,5-Dimethoxy-4-methylbenzyl alcohol
- 2,5-Dimethoxy-4-ethylbenzyl alcohol
Uniqueness
(2,5-Dimethoxy-4-(methoxymethyl)phenyl)methanol is unique due to the presence of the methoxymethyl group at the 4 position, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
[2,5-dimethoxy-4-(methoxymethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-13-7-9-5-10(14-2)8(6-12)4-11(9)15-3/h4-5,12H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWFFWBTHYGONO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C(=C1)OC)CO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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